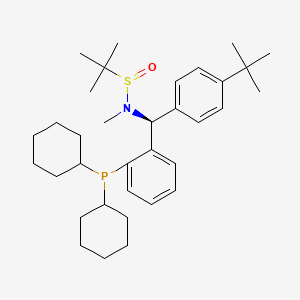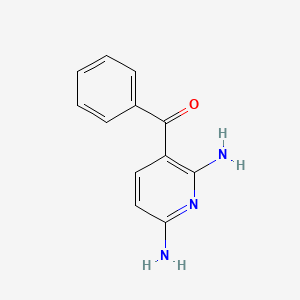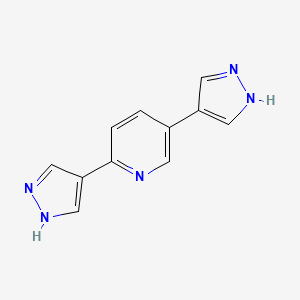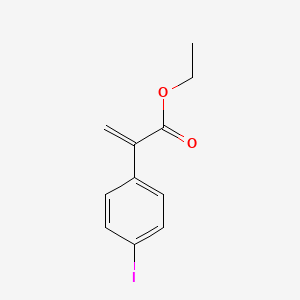![molecular formula C12H8ClN3O2 B13660536 Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with a methyl ester and a chlorine substituent, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate typically involves the intramolecular cyclization of appropriate precursors. One common method is the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which can be achieved using phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . This reaction leads to the formation of the imidazoquinoxaline core, which can then be further functionalized to introduce the chlorine substituent and the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.
Cyclization: Intramolecular cyclization reactions are key in the synthesis of imidazoquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine (III) dicyclohexanecarboxylate, iridium catalysts, and various bases such as N,N-diisopropylethylamine . Reaction conditions often involve the use of dimethyl-formamide as a solvent and visible light to induce cyclization .
Major Products Formed
Major products formed from these reactions include various functionalized imidazoquinoxaline derivatives, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It exhibits significant biological activity, including anticancer properties against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Neurodegenerative Diseases:
Pharmacology: It serves as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of various kinases and phosphodiesterases.
Mecanismo De Acción
The mechanism of action of methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with molecular targets such as adenosine and benzodiazepine receptors. It inhibits specific kinases and phosphodiesterases, leading to various biological effects. The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the imidazole ring fusion.
Imidazo[1,2-a]pyridines: These compounds have a pyridine ring instead of a quinoxaline ring.
Uniqueness
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H8ClN3O2 |
|---|---|
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-12(17)8-6-16-9-5-3-2-4-7(9)14-10(13)11(16)15-8/h2-6H,1H3 |
Clave InChI |
PVYCWXYNVZUFAL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN2C3=CC=CC=C3N=C(C2=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)



![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)

